5-Hydroxymethylchrysene

Description

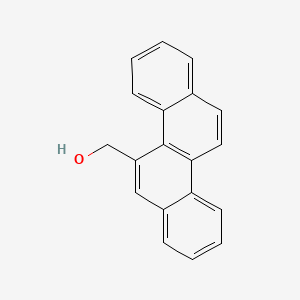

5-Hydroxymethylchrysene (5-HMC) is a hydroxylated derivative of 5-methylchrysene, a methyl-substituted polycyclic aromatic hydrocarbon (PAH). It is primarily formed via the metabolic activation of 5-methylchrysene in biological systems, particularly in rodent models such as mouse skin . 5-HMC is recognized for its potent tumorigenic activity, acting as a direct carcinogen through the formation of DNA adducts after enzymatic sulfation . Structurally, it features a hydroxymethyl (-CH2OH) group at the 5-position of the chrysene backbone, which enhances its reactivity compared to non-hydroxylated PAHs .

Properties

CAS No. |

67411-86-3 |

|---|---|

Molecular Formula |

C19H14O |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

chrysen-5-ylmethanol |

InChI |

InChI=1S/C19H14O/c20-12-15-11-14-6-2-3-7-16(14)18-10-9-13-5-1-4-8-17(13)19(15)18/h1-11,20H,12H2 |

InChI Key |

IBPJJMOCMKEXHI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CO |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CO |

Other CAS No. |

67411-86-3 |

Synonyms |

5-hydroxymethylchrysene |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The introduction of functional groups (e.g., methyl or hydroxymethyl) to the chrysene skeleton significantly alters physicochemical properties and biological activity. Key comparisons include:

Metabolic Activation and Genotoxicity

- This compound: Requires sulfation by sulfotransferases (e.g., hydroxysteroid sulfotransferase) to form 5-sulfooxymethylchrysene, a reactive metabolite that binds to DNA bases (e.g., guanine and adenine) to form adducts such as N<sup>2</sup>-[(chrysen-5-yl)methyl]guanosine . This sulfate ester is a potent bacterial mutagen in the presence of sulfotransferase systems .

- 5-Methylchrysene : Primarily metabolized to dihydrodiol epoxides, which form stable DNA adducts (e.g., anti-1,2-dihydrodiol-3,4-epoxide adducts) . Unlike 5-HMC, its tumorigenicity is indirect, relying on cytochrome P450-mediated activation .

- Chrysene: Lacks alkyl or hydroxyl groups, leading to weaker carcinogenicity. Its activation involves dihydrodiol epoxides, but with lower DNA-binding efficiency compared to methylated derivatives .

Tumorigenic Potency

- 5-HMC : In mouse skin studies, 5-HMC (116 nmol total dose) induced skin tumors in 90% of treated animals, significantly higher than 5-methylchrysene (45% incidence at 116 nmol) .

- 5-Methylchrysene: Shows moderate tumorigenicity, with metabolism to 5-HMC being a critical step in its carcinogenic pathway .

- Dimethylchrysenes : Exhibit variable tumor-initiating activities depending on methyl group positions, generally lower than 5-HMC .

Mechanistic Differences in DNA Adduct Formation

Implications for Human Health

- Ah Receptor (AhR) Signaling: While PAHs like benzo[a]pyrene strongly activate AhR, 5-HMC’s role in AhR-mediated toxicity remains underexplored. Its hydroxyl group may alter receptor binding compared to non-polar PAHs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.